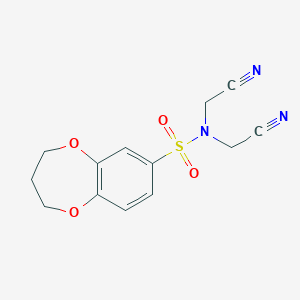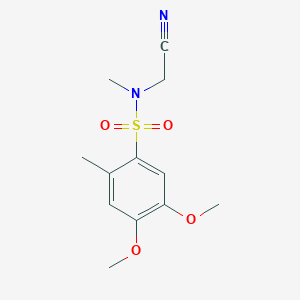
N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound that features a benzodioxepine ring system with sulfonamide and cyanomethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multi-component coupling reactions. One effective method utilizes a cooperative catalytic system comprised of copper(I) chloride (CuCl) and copper(II) triflate (Cu(OTf)2). This system catalyzes the coupling of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) to produce the desired cyanomethylamine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling cyanide-containing reagents.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the benzodioxepine ring.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Trimethylsilyl Cyanide (TMSCN): Used in the initial synthesis.
Copper Catalysts: Such as CuCl and Cu(OTf)2, which facilitate multi-component coupling reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various cyanomethyl derivatives, while oxidation reactions could produce sulfonamide derivatives with altered oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Could be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exerts its effects is not well-documented. it is likely that the compound interacts with various molecular targets through its functional groups. The cyanomethyl and sulfonamide groups may participate in binding interactions with enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar in structure but contains a trifluoromethanesulfonamide group instead of the benzodioxepine ring.
N,N-bis(cyanomethyl)methylenediamines: Another class of compounds with similar cyanomethyl functional groups.
Uniqueness
N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its benzodioxepine ring system, which imparts distinct chemical properties and potential biological activities compared to other cyanomethyl-containing compounds.
Propiedades
IUPAC Name |
N,N-bis(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c14-4-6-16(7-5-15)21(17,18)11-2-3-12-13(10-11)20-9-1-8-19-12/h2-3,10H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLSTEZGFQBTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N(CC#N)CC#N)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B6966167.png)
![(2-Methoxy-6-methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B6966175.png)
![6-[4-[(2-Methyloxan-4-yl)methyl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6966180.png)
![tert-butyl N-[3-oxo-3-[[phenyl(2H-tetrazol-5-yl)methyl]amino]propyl]carbamate](/img/structure/B6966188.png)
![N-[2-(2,3-difluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B6966192.png)
![1-[(4-Fluorophenyl)methyl]-3-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)imidazolidine-2,4-dione](/img/structure/B6966195.png)
![2-[(5-chloro-1-methylimidazol-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6966199.png)
![5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]furan-2-carboxamide](/img/structure/B6966205.png)
![3-[4-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]piperazin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B6966213.png)
![N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide](/img/structure/B6966217.png)
![5-tert-butyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6966230.png)
![N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-1-(thiophene-2-carbonyl)piperidine-2-carboxamide](/img/structure/B6966239.png)

![4-[4-[(6-Methoxypyridin-2-yl)methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B6966274.png)
